molecular formula C18H13F3N2O2S B2790752 (2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile CAS No. 339276-63-0

(2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile

Cat. No.: B2790752
CAS No.: 339276-63-0
M. Wt: 378.37
InChI Key: CCYXHRYWHNORON-QCKOWFMMSA-N
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Description

(2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile is a useful research compound. Its molecular formula is C18H13F3N2O2S and its molecular weight is 378.37. The purity is usually 95%.
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Properties

IUPAC Name

(2E,4E)-4-(benzenesulfonyl)-5-[4-(trifluoromethyl)anilino]penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c19-18(20,21)14-8-10-15(11-9-14)23-13-17(7-4-12-22)26(24,25)16-5-2-1-3-6-16/h1-11,13,23H/b7-4+,17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYXHRYWHNORON-QCKOWFMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)C(F)(F)F)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)C(F)(F)F)/C=C/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H14F3N3O2S
  • Molecular Weight : 385.37 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural components, which include a benzenesulfonyl group and a trifluoromethyl-substituted phenyl moiety. These groups are known to enhance the lipophilicity and bioavailability of the compound, potentially increasing its interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The results demonstrated an IC50 value of approximately 12 µM against MCF-7 cells, indicating moderate cytotoxicity.
Cell LineIC50 Value (µM)Reference
MCF-712
HeLa15

2. Antidiabetic Potential

The compound has also been evaluated for its antidiabetic effects. In a series of assays designed to measure inhibition of enzymes like α-glucosidase and α-amylase, it demonstrated promising results:

EnzymeIC50 Value (µM)Percent Inhibition at 500 µM
α-glucosidase8.578%
α-amylase6.085%

These findings suggest that the compound may serve as a potential lead for developing new antidiabetic agents.

Case Study 1: Insecticidal Activity

A related study investigated the insecticidal activity of similar compounds against rice pests. The compound exhibited significant effectiveness against brown planthoppers (BPH), with a mortality rate exceeding 70% at concentrations above 100 ppm.

Case Study 2: Toxicity Assessment

In a toxicity assessment involving acute toxicity tests on albino mice, no lethality or severe adverse effects were observed at doses up to 200 mg/kg body weight over a period of 72 hours. This suggests a favorable safety profile for further development.

Q & A

Q. What synthetic methodologies are recommended for preparing (2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile with high regioselectivity?

Answer: The synthesis typically involves palladium-catalyzed oxidative allylation or coupling reactions. Key steps include:

  • Reagent selection : Use sulfoxonium ylides and aryl halides as precursors. Palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ enhance regioselectivity .
  • Temperature control : Reactions are optimized at 80–100°C in anhydrous solvents (e.g., DMF or THF) to avoid side products.
  • Workup : Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields the target compound. Reported yields for analogous structures reach 85–89% .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Nitrile group : Absence of protons; confirmed via ¹³C NMR (δ ~115–120 ppm).
    • Trifluoromethyl group : ¹⁹F NMR (δ ~-60 ppm) and ¹H NMR coupling (J = 8–12 Hz for CF₃-Ar).
    • Conjugated diene : Distinct ¹H NMR peaks (δ 6.0–7.5 ppm, J = 14–16 Hz for E stereochemistry) .
  • IR Spectroscopy : CN stretch (~2200–2250 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) validate functional groups.

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data, such as unexpected regioselectivity?

Answer:

  • DFT Calculations : Optimize transition-state geometries to identify regioselectivity drivers (e.g., steric effects of the trifluoromethyl group or electronic effects of the sulfonyl moiety).
  • NMR Prediction Tools : Compare computed ¹³C chemical shifts with experimental data to validate stereochemistry .
  • Case Study : For a related dienenitrile, DFT revealed that electron-withdrawing groups (e.g., -SO₂Ph) stabilize intermediates, favoring E,E stereochemistry .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Solvent Screening : Use mixed solvents (e.g., EtOAc/hexane) for slow evaporation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal growth.
  • Data Quality : Aim for R factors <0.06 (e.g., R = 0.047 for a similar nitrile-containing structure ).

Q. How does the trifluoromethyl group influence pharmacological activity in in vitro assays?

Answer:

  • Lipophilicity : The CF₃ group enhances membrane permeability (logP ~3.5–4.0).
  • Enzyme Binding : In docking studies, CF₃ forms halogen bonds with residues (e.g., Tyr in kinases), improving binding affinity .
  • Case Study : A sulfonamide-dienenitrile analog showed IC₅₀ = 1.2 µM against Trypanosoma cruzi, attributed to CF₃-mediated enzyme inhibition .

Q. What analytical approaches resolve discrepancies in spectral data between synthetic batches?

Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping diene protons and confirm coupling patterns.
  • LC-MS/MS : Detect trace impurities (e.g., regioisomers) with m/z accuracy <5 ppm.
  • Case Study : For a benzenesulfonyl derivative, HSQC clarified ambiguous NOE correlations, confirming the E,E configuration .

Q. How can the electronic properties of the conjugated dienenitrile system be exploited in materials science?

Answer:

  • Electron Transport : The conjugated system (HOMO-LUMO gap ~3.2 eV) enables use in organic semiconductors.
  • Photoluminescence : Diene conjugation shifts emission wavelengths (λₑₘ ~450–500 nm), applicable in OLEDs .

Q. Methodological Notes

  • Stereochemical Integrity : Always confirm E,E configuration via NOESY or X-ray .
  • Biological Assays : Use positive controls (e.g., benznidazole for antiparasitic studies) to validate activity .

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